molecular formula C12H18ClN B13219862 Butyl[1-(3-chlorophenyl)ethyl]amine

Butyl[1-(3-chlorophenyl)ethyl]amine

Cat. No.: B13219862
M. Wt: 211.73 g/mol
InChI Key: WPSMKIJRTGPONS-UHFFFAOYSA-N
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Description

Butyl[1-(3-chlorophenyl)ethyl]amine is a secondary amine featuring a 3-chlorophenyl group attached to an ethylamine backbone, with a butyl substituent on the nitrogen atom.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H18ClN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3

InChI Key

WPSMKIJRTGPONS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(3-chlorophenyl)ethyl]amine typically involves the reaction of 3-chlorophenyl ethylamine with butyl halides under basic conditions. A common method includes:

    Nucleophilic Substitution Reaction: Reacting 3-chlorophenyl ethylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(3-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Butyl[1-(3-chlorophenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(3-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Compound A : 1-(3-Chlorophenyl)-N-methylethanamine (CAS: 149529-99-7)

  • Molecular formula : C₉H₁₂ClN
  • Molecular weight : 169.65 g/mol
  • Substituents : Methyl group on nitrogen, 3-chlorophenyl on ethyl backbone.

Compound B : [1-(3-Chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine

  • Molecular formula: C₁₇H₂₀ClNO₂
  • Molecular weight : 305.80 g/mol
  • Substituents : 2,3-Dimethoxyphenylmethyl on nitrogen.
  • Key distinction : The electron-rich dimethoxy group may enhance π-π stacking interactions with biological targets, while increasing molecular weight and lipophilicity .

Compound C : [(3-Bromophenyl)methyl][1-(pyridin-3-yl)ethyl]amine

  • Molecular formula : C₁₄H₁₅BrN₂
  • Molecular weight : 291.19 g/mol
  • Substituents : 3-Bromophenylmethyl and pyridinyl groups.
  • Key distinction : Bromine’s electronegativity and pyridine’s aromaticity could modulate receptor binding affinity and metabolic stability .

Compound D : 1-(3-Chlorophenyl)ethylamine

  • Molecular formula : C₁₄H₁₅ClN₂
  • Molecular weight : 246.74 g/mol
  • Substituents : Pyridin-3-ylmethyl on nitrogen.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Nitrogen Substituent Key Functional Group
Butyl[1-(3-chlorophenyl)ethyl]amine* C₁₂H₁₈ClN 211.73 (calculated) Butyl 3-Chlorophenyl
Compound A C₉H₁₂ClN 169.65 Methyl 3-Chlorophenyl
Compound B C₁₇H₂₀ClNO₂ 305.80 2,3-Dimethoxyphenylmethyl 3-Chlorophenyl
Compound C C₁₄H₁₅BrN₂ 291.19 3-Bromophenylmethyl Pyridin-3-yl
Compound D C₁₄H₁₅ClN₂ 246.74 Pyridin-3-ylmethyl 3-Chlorophenyl

*Theoretical values for this compound are calculated based on its structure.

Substituent Impact Analysis

  • Lipophilicity : The butyl group in the target compound increases logP (estimated ~3.2) compared to Compound A (logP ~2.1), suggesting higher membrane permeability but poorer aqueous solubility .
  • Steric Effects : The bulky butyl group may hinder binding to compact active sites, unlike smaller substituents (e.g., methyl in Compound A) .
  • Biological Interactions : Pyridine (Compound D) and bromophenyl (Compound C) groups introduce distinct electronic profiles, likely directing these compounds toward different biological targets compared to the butyl variant .

Biological Activity

Butyl[1-(3-chlorophenyl)ethyl]amine is an organic compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a butyl group attached to a 1-(3-chlorophenyl)ethyl moiety. The presence of the chlorine atom at the 3-position on the phenyl ring enhances its reactivity and interaction with various biological targets. The compound's molecular formula and structure contribute to its distinct chemical properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The amine group facilitates hydrogen bonding and ionic interactions, while the aromatic ring engages in π-π stacking interactions with aromatic residues in proteins. These interactions suggest potential therapeutic applications, particularly in modulating receptor activity or enzyme function.

Pharmacological Profile

Research indicates that this compound may serve as a promising intermediate in drug synthesis, particularly for compounds aimed at targeting various diseases. Its ability to modulate specific biological pathways highlights its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor ModulationInteracts with specific receptors
Enzyme InhibitionPotential inhibition of key enzymatic pathways
Antimicrobial PropertiesExhibits activity against certain pathogens

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Pharmacological Assessment : A study demonstrated that derivatives of this compound showed varying degrees of receptor modulation, indicating potential use in developing selective drugs for conditions like anxiety and depression .
  • Antimicrobial Activity : In vitro tests revealed that certain derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
  • Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .

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